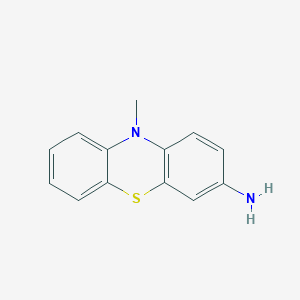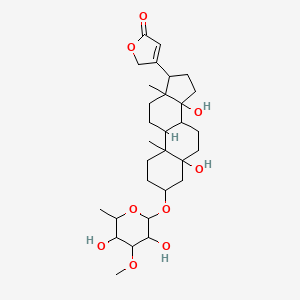
Ditercalinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditercalinium is a synthetic compound known for its strong antitumor properties. It is a bifunctional intercalating molecule that binds to DNA with high affinity. This compound was originally designed to achieve higher DNA-binding activity compared to monofunctional intercalators . This compound bis-intercalates into DNA, forming stable complexes with triplex and quadruplex structures .
Preparation Methods
Ditercalinium is synthesized by linking two 7H-pyrido[4,3-c]carbazole ring chromophores via a rigid bis-ethylpiperidine chain . The synthetic route involves the formation of these chromophores followed by their coupling through the bis-ethylpiperidine linker . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reaction .
Chemical Reactions Analysis
Ditercalinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Substitution: This compound can undergo substitution reactions where functional groups on the molecule are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ditercalinium has several scientific research applications:
Chemistry: It is used as a DNA-binding agent in studies involving DNA structure and function.
Biology: This compound is used to study mitochondrial DNA depletion and its effects on cellular functions.
Medicine: As an antitumor agent, this compound is investigated for its potential in cancer therapy.
Mechanism of Action
Ditercalinium exerts its effects by bis-intercalating into DNA, which disrupts the DNA structure and inhibits its replication . It specifically targets mitochondrial DNA, leading to its depletion and subsequent cytotoxic effects . The compound inhibits human DNA polymerase gamma activity, which is crucial for mitochondrial DNA replication . This inhibition results in the loss of mitochondrial DNA and affects cellular respiration .
Comparison with Similar Compounds
Ditercalinium is unique due to its bifunctional intercalating nature, which allows it to form stable complexes with DNA . Similar compounds include:
Ethidium bromide: A monofunctional intercalator used to deplete mitochondrial DNA in human cell lines.
Acridine orange: Another DNA intercalator with different binding properties and cytotoxic effects.
Proflavine: A monofunctional intercalator with antimicrobial properties.
Compared to these compounds, this compound has a higher DNA-binding affinity and different mechanisms of cytotoxicity .
Properties
CAS No. |
82765-18-2 |
|---|---|
Molecular Formula |
C46H50N6O2+2 |
Molecular Weight |
718.9 g/mol |
IUPAC Name |
10-methoxy-2-[2-[4-[1-[2-(10-methoxy-7H-pyrido[4,3-c]carbazol-2-ium-2-yl)ethyl]piperidin-4-yl]piperidin-1-yl]ethyl]-7H-pyrido[4,3-c]carbazol-2-ium |
InChI |
InChI=1S/C46H48N6O2/c1-53-35-5-9-41-37(27-35)45-39-29-51(21-15-33(39)3-7-43(45)47-41)25-23-49-17-11-31(12-18-49)32-13-19-50(20-14-32)24-26-52-22-16-34-4-8-44-46(40(34)30-52)38-28-36(54-2)6-10-42(38)48-44/h3-10,15-16,21-22,27-32H,11-14,17-20,23-26H2,1-2H3/p+2 |
InChI Key |
NHUWXMNVGMRODJ-UHFFFAOYSA-P |
SMILES |
COC1=CC2=C(C=C1)NC3=C2C4=C(C=C3)C=C[N+](=C4)CCN5CCC(CC5)C6CCN(CC6)CC[N+]7=CC8=C(C=CC9=C8C1=C(N9)C=CC(=C1)OC)C=C7 |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C4=C(C=C3)C=C[N+](=C4)CCN5CCC(CC5)C6CCN(CC6)CC[N+]7=CC8=C(C=CC9=C8C1=C(N9)C=CC(=C1)OC)C=C7 |
Related CAS |
72250-86-3 (acetate) 74517-42-3 (chloride) 75413-56-8 (chloride diHCl) 99465-99-3 (dimethanesulfonate) |
Synonyms |
ditercalinium ditercalinium acetate ditercalinium chloride ditercalinium chloride, dihydrochloride ditercalinium dimethanesulfonate ditercalinium hydrochloride NSC 335153 NSC 366241 NSC-335153 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



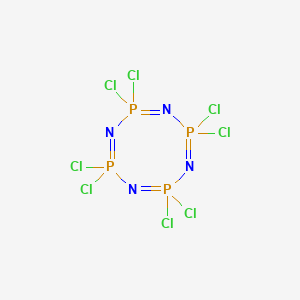
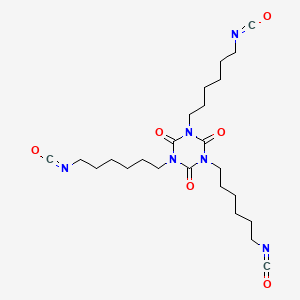
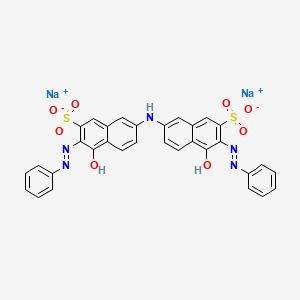
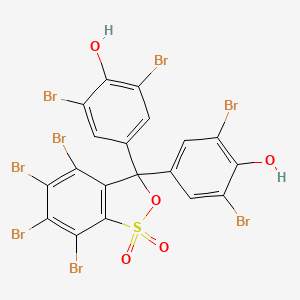
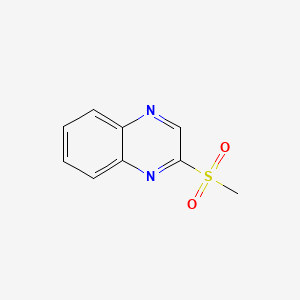
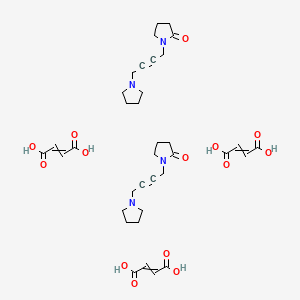
![[1,2,4]Triazolo[1,5-a]pyrimidine](/img/structure/B1205233.png)
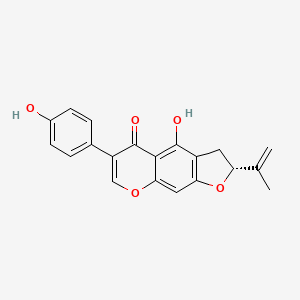
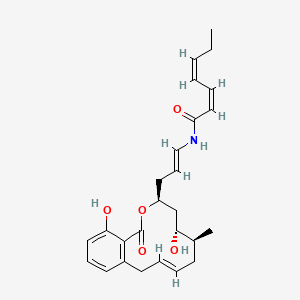
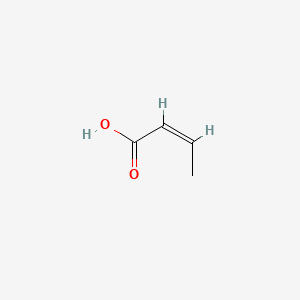
![3-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]butanamide](/img/structure/B1205243.png)
